molecular formula C11H11BrF3NO5 B3004797 3-Bromo-tyrosine,(mono)trifluoroacetatesalt CAS No. 2320428-62-2

3-Bromo-tyrosine,(mono)trifluoroacetatesalt

Cat. No.: B3004797
CAS No.: 2320428-62-2
M. Wt: 374.11
InChI Key: ZTELCZMTUMDSGB-FJXQXJEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-tyrosine,(mono)trifluoroacetatesalt typically involves the bromination of tyrosine. The reaction conditions often include the use of bromine or a bromine-containing reagent in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination of the tyrosine molecule .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-tyrosine,(mono)trifluoroacetatesalt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of various oxidized derivatives, while substitution reactions can yield a wide range of substituted tyrosine derivatives .

Mechanism of Action

The mechanism of action of 3-Bromo-tyrosine,(mono)trifluoroacetatesalt involves its role as a marker of protein oxidation. It is produced during the activation of eosinophils, which release eosinophil peroxidase. This enzyme catalyzes the bromination of tyrosine residues in proteins, leading to the formation of 3-Bromo-tyrosine. This process is part of the body’s immune response to allergens and pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-tyrosine,(mono)trifluoroacetatesalt is unique due to its specific role in marking eosinophil peroxidase-induced protein oxidation. Its presence at elevated levels in certain conditions, such as asthma, makes it a valuable marker for studying allergic responses and inflammation .

Properties

IUPAC Name

(2S)-2-amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3.C2HF3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;3-2(4,5)1(6)7/h1-3,7,12H,4,11H2,(H,13,14);(H,6,7)/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELCZMTUMDSGB-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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